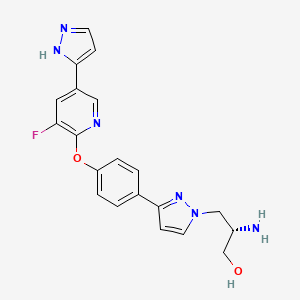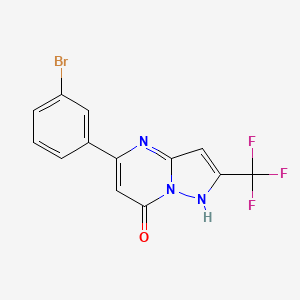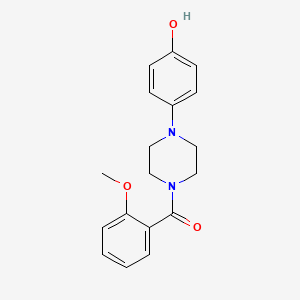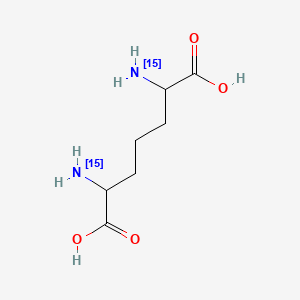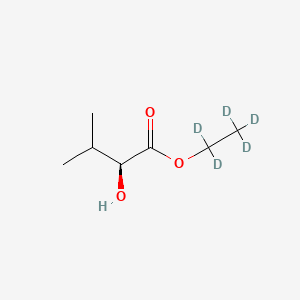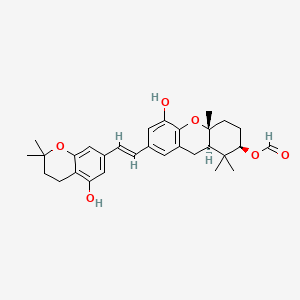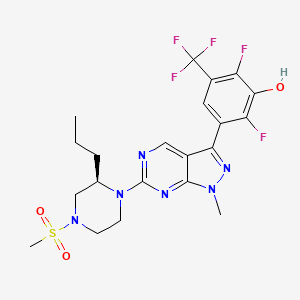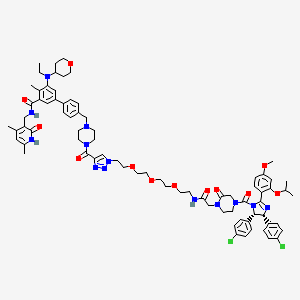
PROTAC EZH2 Degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC EZH2 Degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a component of the polycomb repressive complex 2 (PRC2) and plays a crucial role in gene silencing through histone methylation. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EZH2 Degrader-2 involves the conjugation of an EZH2 ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
EZH2 Ligand Synthesis: The EZH2 ligand is synthesized through a series of organic reactions, including amide bond formation and aromatic substitution.
E3 Ligase Ligand Synthesis: The E3 ligase ligand, often derived from thalidomide or lenalidomide, is synthesized through similar organic reactions.
Linker Attachment: The linker, which connects the EZH2 ligand and the E3 ligase ligand, is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for yield and purity to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC EZH2 Degrader-2 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the amide bonds, converting them to amines.
Substitution: Aromatic substitution reactions can modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include modified versions of this compound with altered functional groups, which can affect its binding affinity and degradation efficiency .
Applications De Recherche Scientifique
PROTAC EZH2 Degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of PROTACs.
Biology: The compound is employed in cellular assays to investigate the role of EZH2 in gene regulation and cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for cancers with EZH2 overexpression or mutation.
Mécanisme D'action
PROTAC EZH2 Degrader-2 exerts its effects by inducing the degradation of the EZH2 protein. The compound binds to EZH2 and recruits an E3 ubiquitin ligase, which tags EZH2 with ubiquitin molecules. This ubiquitination marks EZH2 for degradation by the proteasome, leading to a reduction in EZH2 levels and subsequent reactivation of silenced genes. The molecular targets involved include EZH2, E3 ligase, and the proteasome pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC EZH2 Degrader-1: Another PROTAC targeting EZH2, but with different linker and ligand structures.
Tazemetostat: A small molecule inhibitor of EZH2 that does not induce degradation but inhibits its enzymatic activity.
Uniqueness
PROTAC EZH2 Degrader-2 is unique in its ability to induce the degradation of EZH2, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective reduction in EZH2 levels, offering potential advantages in therapeutic applications .
Propriétés
Formule moléculaire |
C77H93Cl2N13O12 |
|---|---|
Poids moléculaire |
1463.5 g/mol |
Nom IUPAC |
5-[4-[[4-[1-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazole-4-carbonyl]piperazin-1-yl]methyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1 |
Clé InChI |
RRDJNHBEROQEFR-KPBBBUKSSA-N |
SMILES isomérique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8[C@H]([C@H](N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
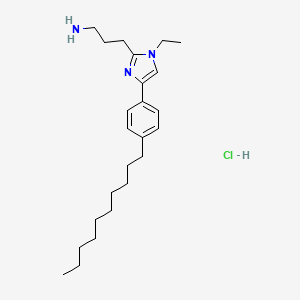
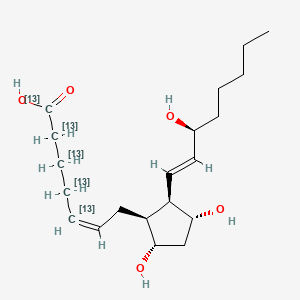
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
